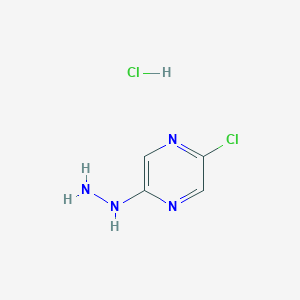

2-Chloro-5-hydrazinylpyrazine hydrochloride

Description

Properties

IUPAC Name |

(5-chloropyrazin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4.ClH/c5-3-1-8-4(9-6)2-7-3;/h1-2H,6H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVVACDUJEPELMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-hydrazinylpyrazine Hydrochloride: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-hydrazinylpyrazine hydrochloride, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental chemical structure, physicochemical properties, synthesis, and reactivity. This document further explores its critical role as a reactive intermediate in the development of novel therapeutic agents, supported by detailed protocols for its analysis and safe handling. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights to facilitate its effective application.

Introduction: The Significance of a Versatile Heterocyclic Intermediate

In the landscape of drug discovery, heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Their unique structural and electronic properties allow for precise interactions with biological targets. Among these, pyrazine derivatives are of significant interest due to their presence in numerous biologically active molecules. 2-Chloro-5-hydrazinylpyrazine, particularly in its hydrochloride salt form for improved stability and handling, has emerged as a valuable and versatile intermediate.[1]

The strategic placement of a chloro group and a highly reactive hydrazinyl moiety on the pyrazine ring makes this compound a powerful synthon. The hydrazine group, in particular, serves as a nucleophilic handle for constructing a wide array of derivatives, such as hydrazones, pyrazoles, and other complex heterocyclic systems, which are scaffolds for compounds with potential antimicrobial, anti-malarial, and other therapeutic activities.[1][2] This guide will provide the core technical knowledge required to effectively utilize this compound in a research and development setting.

Chemical Identity and Structure

A precise understanding of a compound's structure and identity is paramount for its application.

Chemical Structure

The molecular structure consists of a pyrazine ring substituted with a chlorine atom at position 2 and a hydrazinyl group at position 5. The hydrochloride salt form enhances the compound's stability.

Caption: Chemical Structure of 2-Chloro-5-hydrazinylpyrazine Hydrochloride.

Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | (5-chloropyrazin-2-yl)hydrazine hydrochloride | [3] |

| CAS Number | 299441-13-7 (for free base) | [4][5] |

| Molecular Formula | C₄H₅ClN₄ (free base) | [3][4] |

| Molecular Weight | 144.56 g/mol (free base) | [4] |

| Synonyms | (2Z)-5-chloro-2(1H)-pyrazinone hydrazone | [4][5] |

| InChI | 1S/C4H5ClN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9) | [4][6] |

| InChIKey | MIAGZVVFJPCALQ-UHFFFAOYSA-N | [4][6] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental work.

| Property | Description | Source(s) |

| Physical Form | Pale-yellow to yellow-brown solid; powder or crystals. | [5][6] |

| Melting Point | 137-138 °C or 168-170 °C (Values vary by supplier/purity). | [4][5] |

| Boiling Point | 254.8 ± 50.0 °C at 760 mmHg (Predicted). | [4] |

| Solubility | While specific quantitative data is not widely published, similar hydrazine derivatives show solubility in polar organic solvents like methanol and ethanol, with limited solubility in non-polar solvents.[7] The hydrochloride form is expected to have some aqueous solubility. | |

| Storage | Keep in a dark place, sealed in a dry, inert atmosphere. For long-term storage, keep in a freezer under -20°C. | [6] |

Synthesis and Reactivity

General Synthesis Pathway

2-Chloro-5-hydrazinylpyrazine is typically synthesized via nucleophilic substitution of a corresponding di-chlorinated pyrazine precursor. A common and effective method involves the reaction of 2,5-dichloropyrazine with hydrazine hydrate. The reaction selectively substitutes one chlorine atom due to the deactivating effect of the first substitution on the second.

Caption: Generalized workflow for the synthesis of 2-Chloro-5-hydrazinylpyrazine HCl.

A procedure analogous to the synthesis of similar compounds involves refluxing the chloro-pyrazine starting material with hydrazine hydrate in a solvent like pyridine or ethanol.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Upon completion, the product is typically isolated by cooling the reaction mixture and adding water to precipitate the product, which can then be collected by filtration and recrystallized to achieve high purity.[8]

Chemical Reactivity

The synthetic utility of 2-Chloro-5-hydrazinylpyrazine hydrochloride stems from the reactivity of the hydrazine moiety. This group is a potent nucleophile and readily reacts with electrophiles, most notably aldehydes and ketones, to form stable hydrazone derivatives.[2] This reaction is a cornerstone of combinatorial chemistry efforts to generate libraries of potential drug candidates. The remaining chloro-group can also be a site for further modification, for instance, through palladium-catalyzed cross-coupling reactions, although this is less common than reactions involving the hydrazine group.

Analytical Characterization

Ensuring the purity and identity of 2-Chloro-5-hydrazinylpyrazine hydrochloride is crucial for its use in synthesis and biological screening. Several analytical techniques are employed for its characterization.[9][10]

Common Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and quantifying the compound. A reverse-phase C18 column is typically effective.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[2]

-

Infrared (IR) Spectroscopy: Helps to identify the presence of key functional groups, such as N-H stretches from the hydrazine group and C-Cl bonds.

Experimental Protocol: Purity Analysis by HPLC

This protocol provides a general method for determining the purity of 2-Chloro-5-hydrazinylpyrazine hydrochloride.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Trifluoroacetic Acid (B).

-

Gradient Program: Start with 5% A, ramp to 95% A over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.

-

Analysis: Inject 10 µL of the sample solution. The purity is determined by the area percentage of the main peak.

Note: This method may require optimization based on the specific instrumentation and column used.

Applications in Drug Discovery and Development

Hydrazine derivatives are established pharmacophores and versatile synthetic intermediates in medicinal chemistry.[1][12] 2-Chloro-5-hydrazinylpyrazine hydrochloride serves as a crucial starting material for creating more complex molecules with therapeutic potential.

Its primary application is in the synthesis of hydrazones by condensation with various aldehydes and ketones.[2] These hydrazone derivatives have been investigated for a wide range of biological activities, including:

The pyrazine core itself is a bioisostere for other aromatic systems and is known to be metabolically stable, making it an attractive scaffold for drug design.

Safety, Handling, and Storage

As with any reactive chemical, proper handling and storage of 2-Chloro-5-hydrazinylpyrazine hydrochloride are essential for safety. The information below is a summary based on available Safety Data Sheets (SDS).[4][5][6]

Hazard Identification

| GHS Pictogram | Hazard Class | Hazard Statement(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | |

| Skin Irritation | H315: Causes skin irritation. | |

| Eye Irritation | H319: Causes serious eye irritation. | |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[16][17]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Avoid formation of dust and aerosols.[16]

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[6]

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[18]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[18]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[16]

Conclusion

2-Chloro-5-hydrazinylpyrazine hydrochloride is a high-value chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure, coupled with the high reactivity of its hydrazine group, provides a reliable and versatile platform for the synthesis of diverse compound libraries. By understanding its physicochemical properties, reactivity, and proper handling procedures as outlined in this guide, researchers and scientists can safely and effectively leverage this compound to accelerate the development of novel therapeutic agents.

References

-

Anala. (2013). MSDS of 2-Hydrazinylpyrazine. Retrieved from [Link][16]

-

PubChemLite. (n.d.). 2-chloro-5-hydrazinylpyrazine (C4H5ClN4). Retrieved from [Link][3]

-

PrepChem.com. (n.d.). Synthesis of 2-Hydrazino-5-phenylpyrazine. Retrieved from [Link][8]

-

American Elements. (n.d.). (2-chloro-5-methoxyphenyl)hydrazine hydrochloride. Retrieved from [Link][19]

-

ChemBK. (2024). 2-CHLORO-3-HYDRAZINYLPYRAZINE. Retrieved from [Link][20]

-

Pimpale et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043. Retrieved from [Link][2]

-

PubChem. (n.d.). 2-Chloro-5-hydroxypyridine. Retrieved from [Link][21]

-

PubChem. (n.d.). Pyrazine;hydrate;hydrochloride. Retrieved from [Link][22]

-

Rasayan J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from [Link][11]

-

Kumar, V. et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link][13]

-

PubChemLite. (n.d.). (2-chloro-5-methoxyphenyl)hydrazine hydrochloride (C7H9ClN2O). Retrieved from [Link][23]

-

Google Patents. (n.d.). CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine. Retrieved from [24]

-

MDPI. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link][1]

-

ResearchGate. (2018). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link][10]

-

SCIRP. (n.d.). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. Retrieved from [Link][25]

-

Karger. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Retrieved from [Link][12]

-

Scholars Research Library. (n.d.). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Retrieved from [Link][26]

-

Google Patents. (n.d.). EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine. Retrieved from [27]

-

Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine. Retrieved from [28]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-chloro-5-hydrazinylpyrazine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]

- 4. 2-Chloro-5-hydrazinylpyrazine | 299441-13-7 [sigmaaldrich.com]

- 5. 2-chloro-5-hydrazinylpyrazine | 299441-13-7 [sigmaaldrich.com]

- 6. 2-Chloro-5-hydrazinylpyrazine | 299441-13-7 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Chloro-5-hydrazinylpyridine | 145934-89-0 [sigmaaldrich.com]

- 15. Documents [merckmillipore.com]

- 16. capotchem.cn [capotchem.cn]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. americanelements.com [americanelements.com]

- 20. chembk.com [chembk.com]

- 21. 2-Chloro-5-hydroxypyridine | C5H4ClNO | CID 819821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Pyrazine;hydrate;hydrochloride | C4H7ClN2O | CID 22074925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. PubChemLite - (2-chloro-5-methoxyphenyl)hydrazine hydrochloride (C7H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 24. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 25. scirp.org [scirp.org]

- 26. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 27. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]

- 28. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

A Technical Guide to 2-Chloro-5-hydrazinylpyrazine Derivatives in Medicinal Chemistry

Abstract: The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides an in-depth review of a specific, highly versatile subclass: 2-Chloro-5-hydrazinylpyrazine and its derivatives. We delve into the synthetic strategies for accessing this key intermediate and its subsequent derivatization, with a primary focus on the formation of hydrazones. The guide synthesizes the current understanding of the structure-activity relationships (SAR) and medicinal chemistry applications of these compounds, highlighting their significant potential as kinase inhibitors for oncology, acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases, and emerging roles in antimicrobial and antiviral research. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge to innovate in this promising chemical space.

The Strategic Value of the Pyrazine Scaffold

The pyrazine core, an aromatic six-membered ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern drug design.[1][2] Its nitrogen atoms are exceptional hydrogen bond acceptors, enabling potent and selective interactions with a wide array of biological targets, most notably the ATP-binding hinge region of protein kinases.[3] The 2-Chloro-5-hydrazinylpyrazine scaffold is of particular interest due to its trifunctional nature:

-

The Pyrazine Ring: Serves as the fundamental pharmacophore, providing a rigid and planar anchor for orienting substituents.

-

The Chlorine Atom: Acts as a versatile synthetic handle. While it can be retained for its electronic properties, it also serves as a leaving group for nucleophilic aromatic substitution, allowing for further diversification.

-

The Hydrazinyl Group: This nucleophilic moiety is a powerful tool for building molecular complexity. It readily reacts with aldehydes and ketones to form stable hydrazone linkages, providing a rapid and efficient method for generating large libraries of derivatives for biological screening.[1][4]

This guide will focus primarily on the derivatives generated via the hydrazinyl group, as this represents the most widely exploited synthetic route for exploring the therapeutic potential of this scaffold.

Synthesis and Derivatization Strategies

The successful exploration of any chemical scaffold hinges on robust and efficient synthetic methodologies. The preparation of 2-Chloro-5-hydrazinylpyrazine derivatives typically follows a two-stage process: synthesis of the core intermediate followed by diversification.

Synthesis of the 2-Chloro-5-hydrazinylpyrazine Core

The most direct method for synthesizing the 2-Chloro-5-hydrazinylpyrazine intermediate is through the nucleophilic substitution of a di-chlorinated precursor with hydrazine hydrate. This reaction is analogous to the well-established synthesis of other hydrazinopyridines and pyrazines.[5][6] The reaction typically proceeds by heating 2,5-dichloropyrazine with an excess of hydrazine hydrate, which acts as both the nucleophile and the solvent.

Caption: Synthesis of the 2-Chloro-5-hydrazinylpyrazine intermediate.

Derivatization via Hydrazone Formation

The primary route for derivatization involves the condensation reaction between the hydrazinyl group of the core intermediate and a diverse range of aldehydes or ketones.[1][7][8] This reaction forms a Schiff base, specifically a hydrazone, and is often catalyzed by a small amount of acid. The simplicity and high yield of this reaction make it ideal for generating chemical libraries to probe structure-activity relationships.

Sources

- 1. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

Engineering Pyrazine Scaffolds: A Technical Whitepaper on 2-Chloro-5-hydrazinylpyrazine Free Base vs. Hydrochloride Salt

Executive Summary

Pyrazine derivatives are privileged scaffolds in modern medicinal chemistry. Specifically, 2-chloro-5-hydrazinylpyrazine serves as a critical bifunctional building block for synthesizing complex therapeutics, including ubiquitin-specific protease 1 (USP1) inhibitors[1], CD206 modulators[2], and triazolopyrazine-based antimalarials[3]. A fundamental decision during preclinical development is whether to utilize this compound as a free base (CAS: 299441-13-7) or as its hydrochloride salt (CAS: 2227272-59-3)[4],[5]. This technical guide provides an authoritative comparison of these two forms, detailing the causality behind their physicochemical differences, stability profiles, and optimal applications in drug development workflows.

Physicochemical Profiling

The choice between a free base and a hydrochloride salt fundamentally alters the molecule's macroscopic properties. Table 1 summarizes the quantitative data contrasting the two forms.

Table 1: Quantitative Comparison of Free Base vs. Hydrochloride Salt

| Property | 2-Chloro-5-hydrazinylpyrazine (Free Base) | 2-Chloro-5-hydrazinylpyrazine Hydrochloride |

| CAS Number | 299441-13-7[4] | 2227272-59-3[5] |

| Molecular Formula | C₄H₅ClN₄[4] | C₄H₅ClN₄ · HCl[5] |

| Molecular Weight | 144.56 g/mol [4] | 181.02 g/mol [5] |

| Physical Form | Solid (Yellow/Orange to Off-White)[3] | Crystalline Solid (White to Off-White) |

| Melting Point | 137–138 °C[4] | >200 °C (Decomposes)[6] |

| Aqueous Solubility | Low (<1 mg/mL)[6] | High (>80 mg/mL)[6] |

| Storage Conditions | 2–8 °C, stored under nitrogen[4] | Room temperature to 4 °C, desiccated |

| Primary Utility | Direct nucleophilic condensations[3] | Formulation, biological assays, long-term storage[7] |

Structural Dynamics & Stability

Mechanistically, the free base features a highly nucleophilic hydrazine moiety (-NHNH₂). Infrared (IR) spectroscopy of 2-chloro-5-hydrazinylpyrazine reveals a peak of highest band intensity at 500 cm⁻¹, with double bands that confirm the structural symmetry of the para-substituted pyrazine ring[8]. However, the exposed lone pair on the terminal nitrogen makes the free base highly susceptible to auto-oxidation and degradation, necessitating strict storage conditions at 4 °C under a nitrogen atmosphere[4].

Converting the free base to a hydrochloride salt involves the protonation of the basic nitrogen. This protonation locks the lone pair, drastically disrupting the potential for oxidative degradation and stabilizing the crystal lattice through strong ionic interactions[6]. Consequently, hygroscopicity is lowered, and thermal stability is significantly enhanced, making the salt form vastly superior for long-term storage and pharmaceutical formulation[7].

Experimental Methodologies: Synthesis and Salt Formation

As a Senior Application Scientist, it is critical to implement self-validating protocols that ensure reproducibility. The synthesis of the free base relies on a Nucleophilic Aromatic Substitution (S_NAr), followed by an anhydrous salt formation.

Workflow for the synthesis of 2-Chloro-5-hydrazinylpyrazine free base and its HCl salt.

Protocol A: Synthesis of 2-Chloro-5-hydrazinylpyrazine (Free Base)

Causality: Ethanol is selected as the solvent because it fully solubilizes the 2,5-dichloropyrazine starting material at elevated temperatures but poorly solubilizes the highly polar hydrazine product at room temperature. This drives precipitation and avoids the need for complex chromatography[3],[2].

Step-by-Step:

-

Dissolve 2,5-dichloropyrazine (1.0 equiv) in absolute ethanol to achieve a 0.3 M concentration.

-

Add hydrazine monohydrate (2.0 - 2.4 equiv). The excess acts as both the nucleophile and the acid scavenger for the generated HCl[3].

-

Reflux the mixture at 80 °C for 2 hours[2].

-

Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. The reaction is complete when the starting material peak is entirely replaced by the product peak (m/z [M+H]⁺ 145.02)[9].

-

Cool the reaction to room temperature to precipitate the product. Filter, wash with cold water to remove residual hydrazine, and dry under vacuum to yield the free base[3].

Protocol B: Conversion to Hydrochloride Salt

Causality: Salt formation must be conducted in strictly anhydrous conditions to prevent the hydrolysis of the pyrazine chloride. A non-polar solvent (like ether or dioxane) is used so that the ionic salt immediately precipitates upon formation, driving the equilibrium forward[7].

Step-by-Step:

-

Dissolve the purified free base in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath to control the exothermic protonation.

-

Dropwise add 1.05 equivalents of 4M anhydrous HCl in dioxane.

-

Validation Checkpoint: Isolate a 1 mg sample of the resulting precipitate and dissolve it in D₂O. A silver nitrate (AgNO₃) drop test will yield a white AgCl precipitate, confirming successful chloride counterion integration.

-

Filter the crystalline solid, wash with cold diethyl ether, and dry under high vacuum.

Pharmacokinetic & Assay Implications

The physicochemical differences between the two forms dictate the compound's utility in downstream applications.

Decision logic for selecting between the free base and hydrochloride salt forms.

In Vitro Assays & In Vivo Pharmacokinetics: The free base exhibits poor aqueous solubility, often requiring DMSO for dissolution in biological assays. High DMSO concentrations can induce cytotoxicity, confounding assay results. By utilizing the hydrochloride salt, researchers achieve a massive increase in aqueous solubility[7]. This allows for DMSO-free dosing in in vitro assays and ensures rapid dissolution in gastric fluid during in vivo pharmacokinetic profiling, leading to superior oral bioavailability and consistent target engagement[6],[7].

Organic Synthesis: Conversely, if the compound is to be used as an intermediate—for example, in the synthesis of 1,2,4-triazolo[4,3-a]pyrazines via condensation with orthoesters—the free base is strictly required[3]. The active lone pair on the hydrazine is necessary to initiate the nucleophilic attack, which would be completely hindered if the nitrogen were protonated as a salt.

References

-

[9] 2-chloro-5-hydrazinylpyrazine (C4H5ClN4), PubChemLite. URL: [Link]

-

[8] Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties, NIH / MDPI. URL: [Link]

-

[3] tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials, ACS Publications. URL: [Link]

-

[2] WO2021126923A1 - Cd206 modulators their use and methods for preparation, Google Patents. URL:

-

[1] WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1) and uses thereof, Google Patents. URL:

Sources

- 1. WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1) and uses thereof - Google Patents [patents.google.com]

- 2. WO2021126923A1 - Cd206 modulators their use and methods for preparation - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Chloro-5-hydrazinylpyrazine | 299441-13-7 [sigmaaldrich.com]

- 5. 2227272-59-3 Cas No. | 2-Chloro-5-hydrazinopyrazine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 6. 2-amino-3-methyl-N-[2-(morpholin-4-yl)ethyl]pentanamide hydrochloride | Benchchem [benchchem.com]

- 7. N-(2-(Diethylamino)ethyl)benzo(b)thiophene-2-carboxamide hydrochloride | 15272-95-4 | Benchchem [benchchem.com]

- 8. Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - 2-chloro-5-hydrazinylpyrazine (C4H5ClN4) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Reactivity of the Chlorine Leaving Group in 5-Hydrazinylpyrazine Systems

Abstract

The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] When functionalized with a hydrazine moiety, these systems offer a rich platform for generating diverse molecular architectures with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides a comprehensive exploration of the reactivity of 5-hydrazinylpyrazine systems, with a specific focus on the kinetics and synthetic utility of the chlorine atom as a leaving group. We will dissect the underlying electronic principles, provide field-proven experimental protocols, and offer insights into optimizing these critical synthetic transformations for applications in drug discovery and development.

The Pyrazine Ring: An Electron-Deficient Scaffold Primed for Nucleophilic Attack

The chemistry of pyrazines is dominated by the electron-deficient nature of the aromatic ring. The two nitrogen atoms exert a strong inductive and mesomeric electron-withdrawing effect, significantly lowering the electron density of the ring carbons.[4][5] This inherent electrophilicity makes the pyrazine ring highly susceptible to attack by nucleophiles and generally resistant to classical electrophilic aromatic substitution.

Consequently, the most synthetically valuable reaction for functionalizing halopyrazines is Nucleophilic Aromatic Substitution (SNAr).[4][6] In fact, halopyrazines are noted to be significantly more reactive towards nucleophiles than their corresponding halopyridine analogues.[6] The reaction proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

// Nodes Reactants [label="Chloropyrazine + Nu⁻"]; Intermediate [label=<

Meisenheimer Complex (Anionic Intermediate)

, shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="Substituted Pyrazine + Cl⁻"];

// Edges Reactants -> Intermediate [label="Step 1: Addition (Rate-determining)"]; Intermediate -> Products [label="Step 2: Elimination (Fast)"]; }

Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Unlike SN1 and SN2 reactions, the carbon-halogen bond cleavage is not the rate-determining step in the SNAr mechanism.[7] The initial attack by the nucleophile to form the stabilized intermediate is the slower step. This explains the surprising observation in many SNAr systems where fluorine, despite its strong carbon-fluorine bond, acts as a superior leaving group compared to chlorine or bromine.[7] This is attributed to fluorine's high electronegativity, which strongly enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the initial nucleophilic attack.

The Dual Nature of the Hydrazine Substituent

The introduction of a hydrazine (-NHNH₂) group at the C5 position of a 2-chloropyrazine ring creates a fascinating electronic interplay. The hydrazine moiety is a powerful electron-donating group through resonance (+M effect), which would typically be expected to deactivate an aromatic ring towards nucleophilic attack by increasing its electron density.[6]

However, the pyrazine ring's profound inherent electron deficiency, driven by the two ring nitrogens, remains the dominant factor.[8] The hydrazine group's primary influence is to modulate the reactivity of the C2-chloro position. While it donates electron density to the ring system as a whole, the powerful withdrawing effect of the ring nitrogens ensures the C2 carbon remains sufficiently electrophilic for SNAr to occur. Computational studies on the related 2-hydrazinopyrazine molecule show that the carbon atom attached to the ring nitrogen (C2) bears a positive partial charge due to the electron-extracting effect of the adjacent nitrogen atoms, which is a critical factor for reactivity.[9]

// Edges RingN -> Result [label="Strongly Activating\n(for SNAr)"]; Hydrazine -> Result [label="Weakly Deactivating\n(for SNAr)"]; Result -> Pyrazine:e [label="Facilitates Nucleophilic Attack"]; }

Caption: Electronic interplay in the 5-hydrazinyl-2-chloropyrazine system.

Key Factors Governing Chlorine Displacement

The successful substitution of the chlorine atom in 5-hydrazinylpyrazine systems is a multifactorial process. Beyond the electronic structure of the substrate, the choice of reaction conditions is paramount to achieving high yields and purity.

-

Nucleophile: The strength and nature of the incoming nucleophile are critical. Stronger nucleophiles, such as thiols or primary/secondary amines, will generally react more readily than weaker ones like alcohols.

-

Solvent: While polar aprotic solvents like DMF or DMSO are traditional choices for SNAr, recent studies have shown that "green" solvents, particularly water, can be highly effective and often lead to cleaner reactions and simpler product isolation.[10][11]

-

Base: A base is often necessary to either deprotonate the nucleophile or to scavenge the HCl generated during the reaction. Inorganic bases like K₂CO₃ or KF have proven effective, with potassium fluoride in water being a particularly mild and efficient system.[11]

-

Temperature: As with most reactions, temperature plays a crucial role. While some activated systems react at room temperature, heating is often required to drive the substitution to completion. Reflux conditions are common, but care must be taken to avoid degradation of starting materials or products.[12]

Validated Experimental Protocols

The following protocols provide a reliable framework for the synthesis and derivatization of 5-hydrazinylpyrazine systems.

Protocol 1: Synthesis of 2-Chloro-5-hydrazinylpyrazine

This procedure is adapted from established literature methods for the hydrazinolysis of dichloropyrazines.[13]

Materials:

-

2,5-Dichloropyrazine

-

Hydrazine monohydrate

-

Water

-

Aqueous ammonia solution (28%)

-

Round-bottom flask with reflux condenser

-

Ice bath

Procedure:

-

To a round-bottom flask, add 2,5-dichloropyrazine (1.0 eq).

-

Add water, followed by aqueous ammonia solution (approx. 2.9 eq) and hydrazine monohydrate (approx. 2.4 eq).

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product, 2-chloro-5-hydrazinylpyrazine, can be used in the next step without further purification or can be purified by recrystallization if necessary.

Protocol 2: General SNAr of 2-Chloro-5-hydrazinylpyrazine with an Amine Nucleophile

This protocol is a generalized procedure based on efficient SNAr reactions of chloroazines in aqueous media.[11]

Materials:

-

2-Chloro-5-hydrazinylpyrazine (from Protocol 1)

-

Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)

-

Potassium fluoride (KF) (2.0 eq)

-

Water

-

Reaction vessel (e.g., sealed tube or microwave vial)

-

Ethyl acetate or other suitable extraction solvent

Procedure:

-

In a reaction vessel, combine 2-chloro-5-hydrazinylpyrazine (1.0 eq), the desired amine nucleophile (1.2 eq), and potassium fluoride (2.0 eq).

-

Add water as the solvent.

-

Seal the vessel and heat the mixture to 80-120 °C for 4-12 hours. For microwave-assisted synthesis, typical conditions might be 150 °C for 30 minutes.[11]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired substituted hydrazinylpyrazine.

// Nodes Start [label="2,5-Dichloropyrazine", shape=ellipse, fillcolor="#FBBC05"]; Step1 [label="Protocol 1:\nHydrazinolysis\n(H₂NNH₂·H₂O, Reflux)"]; Intermediate [label="2-Chloro-5-hydrazinylpyrazine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Protocol 2:\nSNAr Reaction\n(Nucleophile, KF, H₂O, Heat)"]; Product [label="Substituted\n5-Hydrazinylpyrazine\nDerivatives", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Purification & Characterization\n(Chromatography, NMR, MS)"];

// Edges Start -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Step2 -> Product; Product -> Analysis; }

Caption: Synthetic workflow for the preparation and derivatization of 5-hydrazinylpyrazines.

Data Summary: Reactivity Landscape

The reactivity of the chlorine in 2-chloro-5-hydrazinylpyrazine is highly dependent on the chosen nucleophile and conditions. The following table provides an illustrative summary based on typical outcomes for SNAr reactions on related chloroazine systems.

| Nucleophile | Conditions | Expected Reactivity/Yield | Notes |

| Aliphatic Amines | KF, H₂O, 80-120 °C | High | Generally clean and efficient reactions.[11] |

| Aromatic Amines | Pd-catalysis may be needed | Moderate to High | SNAr can be sluggish; catalysis often employed for heteroaryl amines. |

| Thiols (Thiolates) | K₂CO₃, DMF, RT to 60 °C | Very High | Thiolates are potent nucleophiles for SNAr.[14] |

| Alcohols (Alkoxides) | NaH, THF, Reflux | Moderate | Requires strong base to form the more nucleophilic alkoxide.[15] |

| Water (Hydroxide) | NaOH, H₂O, Heat | Low to Moderate | Often requires forcing conditions.[15] |

Troubleshooting and Field Insights

Issue: Low or No Product Yield

-

Cause: Incomplete reaction.

-

Solution: Increase the reaction temperature or extend the reaction time. Ensure a sufficient excess of the nucleophile and base are used. For sluggish reactions, consider switching to a more polar aprotic solvent like DMSO or employing microwave irradiation to accelerate the reaction.[11][12]

Issue: Formation of Side Products

-

Cause: Competing reactions. The terminal -NH₂ of the hydrazine can potentially compete as a nucleophile, leading to dimerization or oligomerization, especially at high temperatures.

-

Solution: Lowering the reaction temperature may improve selectivity. Protecting the hydrazine moiety prior to substitution is a viable, albeit less atom-economical, strategy. Careful control of stoichiometry is essential.

Issue: Difficult Product Isolation

-

Cause: Product is highly polar or water-soluble.

-

Solution: If the product does not precipitate or extract easily, consider removing the solvent under reduced pressure and triturating the residue with a non-polar solvent to induce precipitation.[12] For highly polar compounds, purification via reverse-phase chromatography may be necessary.

Conclusion

The chlorine atom in 5-hydrazinylpyrazine systems serves as a versatile handle for molecular elaboration through the nucleophilic aromatic substitution pathway. While the electron-donating hydrazine group slightly tempers the reactivity compared to pyrazines bearing electron-withdrawing groups, the inherent electrophilicity of the pyrazine core ensures that SNAr remains a highly effective and reliable transformation. By carefully selecting the nucleophile, solvent, base, and temperature, researchers can efficiently displace the chlorine atom to generate a diverse library of compounds. A thorough understanding of the electronic principles and optimization of reaction conditions, as detailed in this guide, is critical for harnessing the full synthetic potential of this valuable scaffold in the pursuit of novel therapeutic agents.

References

- BenchChem. (n.d.). 5-Hydrazinyl-4-phenyl-1H-pyrazole: A Versatile Reagent in Medicinal Chemistry.

- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025, September 23). PMC.

- Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025, April 30). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.

- When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. (2020, November 9). RSC Advances.

- Synthesis and Characterization of Hydrazine Derivatives. (n.d.). Anusandhanvallari.

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). (2002, May 1). PubMed.

- 6.2.2. Pyrazines. (n.d.).

- BenchChem. (n.d.). The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity.

- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025, April 30). ResearchGate.

- Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). (2025, August 6). ResearchGate.

- Reaction of 2-chloropyrazine with morpholine with various solvents and bases. [a]. (n.d.).

- Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). (n.d.). BYU ScholarsArchive.

- Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones | Request PDF. (n.d.). ResearchGate.

- tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. (2020, August 13). The Journal of Organic Chemistry - ACS Publications.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.

- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. (n.d.).

- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC.

- IO Typical Reactivity of The Diazines: Pyridazine, Pyrimidine and Pyrazine | PDF. (n.d.). Scribd.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.).

- Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. (n.d.). Journal of the Chemical Society C - RSC Publishing.

- BenchChem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.

- Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. (n.d.). Semantic Scholar.

- Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide and Coupling Study of Substituted Phenylsulfanylpyrazine- 2-Carboxylic Acid Derivatives. (2015, August 26). ResearchGate.

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psvmkendra.com [psvmkendra.com]

- 3. iscientific.org [iscientific.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scribd.com [scribd.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06239A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

Comprehensive Technical Guide on 2-Chloro-5-hydrazinylpyrazine Hydrochloride: Identifiers, Synthesis, and Applications in Drug Discovery

Introduction

2-Chloro-5-hydrazinylpyrazine hydrochloride is a highly versatile, bifunctional nitrogen-containing heterocycle. In modern medicinal chemistry, pyrazine derivatives serve as privileged scaffolds due to their favorable pharmacokinetic properties and their ability to form key hydrogen-bonding interactions with biological targets. This technical whitepaper provides an authoritative overview of the chemical identifiers, mechanistic synthesis, and downstream applications of this compound, specifically focusing on its critical role in the development of antimalarial agents and targeted oncology therapeutics.

Part 1: Chemical Identifiers and Physical Properties

To ensure rigorous compound tracking and inventory management during drug development, it is critical to distinguish between the free base and the hydrochloride salt forms of this molecule. The hydrochloride salt is often preferred in solid-phase storage due to enhanced stability against atmospheric oxidation and improved aqueous solubility.

Table 1: Quantitative Chemical Identifiers and Properties

| Property / Identifier | Free Base | Hydrochloride Salt |

| CAS Registry Number | 1[1] | 2[2] |

| IUPAC Name | 2-chloro-5-hydrazinylpyrazine | 2-chloro-5-hydrazinylpyrazine hydrochloride |

| Molecular Formula | C₄H₅ClN₄ | C₄H₅ClN₄ · HCl (or C₄H₆Cl₂N₄) |

| Molecular Weight | 1[1] | 181.02 g/mol |

| Physical State | 3[3] | Solid (Off-white/Pale Yellow) |

| Melting Point | 1[1] | > 150 °C (Decomposes) |

| Storage Conditions | 1[1] | 2-8 °C, Desiccated |

Part 2: Mechanistic Synthesis and Experimental Protocol

The synthesis of 2-Chloro-5-hydrazinylpyrazine relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The starting material, 2,5-dichloropyrazine, possesses two electronically equivalent electrophilic centers. The regioselectivity of mono-substitution is thermodynamically controlled by the stoichiometric ratio of the nucleophile and the reaction temperature.

Causality in Experimental Design

Hydrazine monohydrate is utilized in a 3[3]. This choice is not arbitrary; the first equivalent acts as the primary nucleophile attacking the pyrazine ring, while the excess equivalents serve as an acid scavenger to neutralize the hydrochloric acid byproduct generated during the substitution. If a strict 1:1 stoichiometric ratio were used, the generated HCl would protonate the unreacted hydrazine, drastically reducing the nucleophilicity of the system and stalling the reaction. Ethanol or water is selected as the solvent because polar protic solvents stabilize the Meisenheimer complex intermediate formed during the SNAr pathway.

Protocol 1: Synthesis of the Free Base (Self-Validating System)

-

Preparation: Dissolve 2,5-dichloropyrazine (1.0 equiv, e.g., 13.4 mmol) in a polar protic solvent such as3[3].

-

Nucleophilic Addition: Add 28% aqueous ammonia solution (2.9 equiv) and hydrazine monohydrate (2.4 equiv) dropwise at room temperature.

-

Thermal Activation: Heat the reaction mixture to reflux (approximately 80 °C) and 4[4].

-

In-Process Control (Validation): Sample the reaction mixture every 2 hours. Analyze via LC-MS. The reaction is deemed complete when the 2,5-dichloropyrazine peak (m/z ~149) is entirely replaced by the product peak (m/z [M+H]⁺ = 145.0).

-

Workup: Cool the mixture in an ice bath. If conducted in ethanol, remove the solvent under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and H₂O. Extract the aqueous layer with EtOAc (3x).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and 5[5].

Protocol 2: Hydrochloride Salt Formation

-

Solvation: Dissolve the purified 2-Chloro-5-hydrazinylpyrazine free base in anhydrous diethyl ether or dioxane.

-

Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane at 0 °C under an inert nitrogen atmosphere.

-

Isolation: Stir for 30 minutes until precipitation is complete. Filter the solid hydrochloride salt and wash with cold anhydrous ether.

-

Final Validation: Confirm salt formation by testing the melting point (which should be elevated compared to the 137-138 °C of the free base) and performing a positive silver nitrate (AgNO₃) test for chloride ions.

Synthetic workflow of 2-Chloro-5-hydrazinylpyrazine hydrochloride via SNAr.

Part 3: Applications in Drug Development

2-Chloro-5-hydrazinylpyrazine hydrochloride is not a final active pharmaceutical ingredient (API) but a highly reactive intermediate used to synthesize complex pharmacophores.

1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials

The hydrazine moiety is highly nucleophilic and readily undergoes cyclocondensation reactions with orthoesters or carboxylic acids to form 1,2,4-triazolo[4,3-a]pyrazine cores. Researchers have utilized this specific chloro-pyrazine derivative to study 3[3], where incoming nucleophiles attack a position distinct from the leaving group. This unique reactivity profile is critical for synthesizing novel antimalarial compounds that bypass traditional resistance mechanisms.

Ubiquitin Specific Protease 1 (USP1) Inhibitors

In oncology, USP1 is a critical deubiquitinating enzyme that regulates DNA damage repair by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA). Overexpression of USP1 allows cancer cells to survive severe DNA damage induced by chemotherapy. 2-Chloro-5-hydrazinylpyrazine is utilized as a foundational building block to synthesize 5[5]. By reacting the hydrazine group with complex electrophiles, researchers generate potent inhibitors that block USP1 activity. This forces the accumulation of ubiquitinated PCNA, stalling the replication fork, and ultimately triggering apoptosis in cancer cells.

Mechanism of USP1 inhibition by pyrazine-derived small molecules.

CD206 Modulators

Beyond oncology and infectious diseases, this compound is also employed in the synthesis of 4[4] (Macrophage Mannose Receptor). Modulating CD206 is a novel therapeutic strategy for altering macrophage polarization in tumor microenvironments and fibrotic diseases. The pyrazine core provides the necessary structural rigidity and hydrogen-bonding capacity to stabilize the closed conformation of the CD206 receptor.

References

- Title: 2227272-59-3 Cas No.

- Title: 2(1H)-Pyrazinone,5-chloro-,hydrazone(9CI)

- Title: tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: WO2021126923A1 - Cd206 modulators their use and methods for preparation Source: Google Patents URL

- Title: WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1)

Sources

- 1. 299441-13-7[2(1H)-Pyrazinone,5-chloro-,hydrazone(9CI) 97%]- Jizhi Biochemical [acmec.com.cn]

- 2. 2227272-59-3 Cas No. | 2-Chloro-5-hydrazinopyrazine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2021126923A1 - Cd206 modulators their use and methods for preparation - Google Patents [patents.google.com]

- 5. WO2023083285A1 - Small molecule inhibitors of ubiquitin specific protease 1 (usp1) and uses thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note: Synthesis of Fused Pyrazolo[3,4-b]pyrazines via Oxidative Cyclization of 2-Chloro-5-hydrazinylpyrazine

Introduction & Mechanistic Rationale

The pyrazolo[3,4-b]pyrazine core is a privileged, nitrogen-rich pharmacophore embedded in numerous modern therapeutics, including potent allosteric modulators and kinase inhibitors such as the SHP2 inhibitor GDC-1971 [1]. However, the traditional synthesis of this scaffold—typically starting from 2,6-dichloropyrazine—requires the use of free hydrazine at elevated temperatures. This direct cyclization cascade involves the accumulation of highly energetic, nitrogen-rich intermediates, posing severe process safety risks and scalability bottlenecks [1].

To circumvent these hazards, this protocol details a highly controlled, two-step methodology starting from the commercially available and bench-stable precursor 2-chloro-5-hydrazinylpyrazine . By masking the reactive hydrazine moiety as a stable hydrazone and subsequently triggering an intramolecular oxidative C–H amination, we establish a self-validating, safe, and scalable route to the 6-chloro-3-substituted-1H-pyrazolo[3,4-b]pyrazine scaffold. Crucially, the retained C6-chloride serves as an ideal orthogonal handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings).

Causality of the Reaction Pathway

-

Hydrazone Condensation: Condensing 2-chloro-5-hydrazinylpyrazine with an aldehyde under mild acid catalysis neutralizes the reactive terminal amine. This prevents undesired intermolecular side reactions and stabilizes the molecule for isolation.

-

Oxidative Cyclization: The pyrazine ring is inherently electron-deficient, making standard electrophilic aromatic substitution at the adjacent C6 position kinetically unfavorable. To overcome this activation barrier, we utilize Iodobenzene diacetate (PhI(OAc)₂), a hypervalent iodine(III) reagent. PhI(OAc)₂ oxidizes the hydrazone to a highly electrophilic nitrilimine or an N-centered radical cation [2]. This highly reactive intermediate undergoes a rapid intramolecular cyclization at the pyrazine C6 carbon. Subsequent rearomatization yields the fused pyrazole system. PhI(OAc)₂ is specifically selected over transition-metal oxidants (e.g., Cu or Mn) [3] to eliminate the risk of heavy-metal contamination in downstream biological assays.

Experimental Workflow & Visualization

Mechanistic workflow for the oxidative cyclization of 2-chloro-5-hydrazinylpyrazine.

Optimization of Oxidative Cyclization

To establish a self-validating system, the oxidative cyclization step was optimized to maximize conversion while suppressing over-oxidation and degradation. The data below summarizes the causality behind selecting PhI(OAc)₂ in Dichloromethane (DCM).

| Oxidant (Equiv) | Solvent | Temperature | Time (h) | Yield (%) | Mechanistic Observation |

| PhI(OAc)₂ (1.2) | DCM | 0 °C to RT | 4 | 85% | Clean conversion; rapid nitrilimine generation. |

| Cu(OAc)₂ (1.5) | DMF | 80 °C | 12 | 62% | Sluggish C–H activation; trace metal retention. |

| I₂ / K₂CO₃ (2.0) | DMSO | 100 °C | 8 | 45% | Significant tarring and pyrazine ring degradation. |

| DDQ (1.5) | 1,4-Dioxane | Reflux | 16 | 30% | Poor reactivity; starting material recovered. |

Step-by-Step Methodologies

Phase 1: Synthesis of the Hydrazone Intermediate

This step establishes the carbon framework for the C3-substituent of the final pyrazolo[3,4-b]pyrazine.

-

Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-hydrazinylpyrazine (10.0 mmol, 1.45 g) and absolute ethanol (50 mL).

-

Condensation: Add the desired aldehyde (R-CHO, 11.0 mmol, 1.1 eq) to the suspension, followed by 3 drops of glacial acetic acid (catalytic). The acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the condensation equilibrium forward.

-

Heating: Attach a reflux condenser and heat the mixture to 80 °C for 3–4 hours. Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes). The starting hydrazine will be consumed, yielding a highly fluorescent hydrazone spot under 254 nm UV light.

-

Isolation: Cool the reaction mixture to 0 °C in an ice bath. The hydrazone intermediate typically precipitates as a brightly colored solid. Filter the solid via vacuum filtration, wash with cold ethanol (2 × 10 mL), and dry under high vacuum. Note: This intermediate is bench-stable and can be stored indefinitely.

Phase 2: PhI(OAc)₂-Mediated Oxidative Cyclization

This step executes the critical C–H amination to close the pyrazole ring.

-

Preparation: In a 100 mL round-bottom flask, dissolve the hydrazone intermediate (5.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL). Purge the flask with nitrogen and cool to 0 °C using an ice bath.

-

Oxidation: Add Iodobenzene diacetate (PhI(OAc)₂, 6.0 mmol, 1.93 g, 1.2 eq) portionwise over 10 minutes. Causality: Portionwise addition controls the exothermic generation of the reactive nitrilimine/radical intermediate, preventing dimerization side-reactions.

-

Cyclization: Remove the ice bath and allow the reaction to stir at room temperature. The solution will typically darken as the oxidation proceeds. Monitor via LC-MS; the expected mass is[M+H]⁺ corresponding to the loss of two hydrogen atoms (M - 2 Da) from the hydrazone. The reaction is usually complete within 4 hours.

-

Quench & Workup (Self-Validation): Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and stir vigorously for 15 minutes. This step is critical to neutralize any unreacted hypervalent iodine, ensuring safety during concentration.

-

Extraction: Transfer to a separatory funnel, extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 60% EtOAc in Hexanes) to afford the pure 6-chloro-3-substituted-1H-pyrazolo[3,4-b]pyrazine.

References

-

Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade Organic Process Research & Development, 2024, 28, 6, 2307–2316. URL:[Link]

-

Iodobenzene Diacetate Mediated Oxidation of N-Substituted Hydrazones of Chalcones: An Efficient Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles Synthetic Communications, 2009, 39, 2169–2177. URL:[Link]

-

Mn- and Co-Catalyzed Aminocyclizations of Unsaturated Hydrazones Providing a Broad Range of Functionalized Pyrazolines JACS Au, 2021, 1, 7, 1066–1074. URL:[Link]

Application Notes and Protocols for Cyclization Methods Involving 2-Chloro-5-hydrazinylpyrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chloro-5-hydrazinylpyrazine hydrochloride is a pivotal building block in medicinal chemistry, offering a direct route to a variety of fused pyrazine heterocycles. These scaffolds, particularly pyrazolo[1,5-a]pyrazines, triazolo[4,3-a]pyrazines, and tetrazolo[1,5-a]pyrazines, are prevalent in numerous biologically active compounds and approved pharmaceuticals. The strategic placement of the chloro and hydrazinyl functional groups on the pyrazine ring allows for a range of cyclization reactions, enabling the construction of diverse molecular architectures. This guide provides an in-depth exploration of the key cyclization methodologies, offering detailed protocols, mechanistic insights, and practical considerations for the synthesis of these important heterocyclic systems.

The electron-deficient nature of the pyrazine ring, further accentuated by the chloro substituent, renders the 2-position susceptible to nucleophilic attack, a feature that can be exploited in subsequent functionalization of the fused systems. The hydrazinyl group, a potent binucleophile, is the key player in the cyclization reactions that form the new five-membered heterocyclic ring fused to the pyrazine core.

I. Synthesis of 5-Chloropyrazolo[1,5-a]pyrazines

The construction of the pyrazolo[1,5-a]pyrazine scaffold from 2-chloro-5-hydrazinylpyrazine hydrochloride is most commonly achieved through a cyclocondensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction is a variation of the classical Knorr pyrazole synthesis.

Mechanistic Rationale

The reaction proceeds via a well-established pathway. Initially, the more nucleophilic terminal nitrogen of the hydrazine moiety attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation between the remaining amino group and the second carbonyl group, followed by dehydration, leads to the formation of the pyrazole ring. The regioselectivity of the initial attack can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound.

Diagram 1: General Mechanism for Pyrazolo[1,5-a]pyrazine Formation

Caption: Formation of pyrazolo[1,5-a]pyrazines.

Experimental Protocol: Synthesis of 5-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrazine

This protocol describes a typical procedure for the synthesis of a substituted pyrazolo[1,5-a]pyrazine using benzoylacetone as the 1,3-dicarbonyl component.

Materials:

-

2-Chloro-5-hydrazinylpyrazine hydrochloride

-

Benzoylacetone

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-chloro-5-hydrazinylpyrazine hydrochloride (1.0 eq) in ethanol, add benzoylacetone (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrazine.

| Reagent | Molar Ratio | Solvent | Temperature | Typical Yield |

| Benzoylacetone | 1.1 eq | Ethanol | Reflux | 75-85% |

| Acetylacetone | 1.1 eq | Ethanol | Reflux | 80-90% |

| Diethyl malonate | 1.1 eq | Acetic Acid | Reflux | 60-70% |

Table 1: Representative Reaction Conditions for Pyrazolo[1,5-a]pyrazine Synthesis.

II. Synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazines

The synthesis of the triazolo[4,3-a]pyrazine ring system from 2-chloro-5-hydrazinylpyrazine hydrochloride is typically achieved by reaction with a one-carbon electrophile, such as an orthoester or formic acid. This reaction introduces the final carbon atom of the triazole ring.

Mechanistic Rationale

The reaction with an orthoester, such as triethyl orthoformate, begins with the formation of an ethoxymethylenehydrazone intermediate. This is followed by an intramolecular cyclization with the elimination of ethanol to furnish the triazole ring. When formic acid is used, a formylhydrazide intermediate is generated, which then undergoes acid-catalyzed cyclization and dehydration.

Diagram 2: General Mechanism for Triazolo[4,3-a]pyrazine Formation

Caption: Formation of triazolo[4,3-a]pyrazines.

Experimental Protocol: Synthesis of 5-Chloro-[1][2][3]triazolo[4,3-a]pyrazine

This protocol details the synthesis of the parent 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine, a key intermediate for further functionalization.[4][5]

Materials:

-

2-Chloro-5-hydrazinylpyrazine hydrochloride

-

Triethyl orthoformate

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Hexane

Procedure:

-

Suspend 2-chloro-5-hydrazinylpyrazine hydrochloride (1.0 eq) in toluene.

-

Add triethyl orthoformate (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Heat the mixture to reflux for 24 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration.

-

Wash the solid with hexane and dry under vacuum to obtain 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine.

| Reagent | Molar Ratio | Solvent | Temperature | Typical Yield |

| Triethyl orthoformate | 2.0 eq | Toluene | Reflux | 85-95% |

| Formic acid | Excess | N/A | Reflux | 70-80% |

| Triethyl orthoacetate | 2.0 eq | Toluene | Reflux | 80-90% |

Table 2: Representative Reagents for Triazolo[4,3-a]pyrazine Synthesis.

III. Synthesis of 5-Chlorotetrazolo[1,5-a]pyrazines

The formation of the tetrazolo[1,5-a]pyrazine ring system involves the conversion of the hydrazinyl group into an azido group, followed by an intramolecular cyclization. This transformation is typically achieved by treating the hydrazine with nitrous acid, generated in situ from sodium nitrite and an acid.

Mechanistic Rationale

The reaction begins with the diazotization of the terminal amino group of the hydrazine by the nitrosonium ion (NO⁺) to form a diazonium salt. This unstable intermediate readily loses water to form an azide. The azide then exists in equilibrium with the fused tetrazole ring system. In many cases, the tetrazole form is thermodynamically more stable, driving the equilibrium towards the cyclized product. This azide-tetrazole equilibrium is a well-documented phenomenon in heterocyclic chemistry.[6]

Diagram 3: General Mechanism for Tetrazolo[1,5-a]pyrazine Formation

Caption: Formation of tetrazolo[1,5-a]pyrazines.

Experimental Protocol: Synthesis of 5-Chlorotetrazolo[1,5-a]pyrazine

This protocol provides a general method for the synthesis of the tetrazolo[1,5-a]pyrazine core.

Materials:

-

2-Chloro-5-hydrazinylpyrazine hydrochloride

-

Sodium nitrite

-

Hydrochloric acid (concentrated)

-

Ice

-

Water

-

Dichloromethane

Procedure:

-

Dissolve 2-chloro-5-hydrazinylpyrazine hydrochloride (1.0 eq) in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

| Reagent | Molar Ratio | Solvent | Temperature | Typical Yield |

| Sodium Nitrite/HCl | 1.1 eq | Water/HCl | 0-5 °C | 70-85% |

| Sodium Nitrite/Acetic Acid | 1.1 eq | Water/Acetic Acid | 0-5 °C | 65-80% |

Table 3: Conditions for Tetrazolo[1,5-a]pyrazine Synthesis.

Conclusion

2-Chloro-5-hydrazinylpyrazine hydrochloride is a versatile and valuable precursor for the synthesis of a range of medicinally important fused pyrazine heterocycles. The protocols outlined in this guide provide robust and reproducible methods for the construction of pyrazolo[1,5-a]pyrazines, triazolo[4,3-a]pyrazines, and tetrazolo[1,5-a]pyrazines. A thorough understanding of the underlying reaction mechanisms allows for the rational design of synthetic routes to novel derivatives with potential applications in drug discovery and development. The chloro substituent in the final products serves as a convenient handle for further chemical modifications, such as cross-coupling reactions, to expand the chemical space and explore structure-activity relationships.

References

- Abdelhamid, A. O., & Gomha, S. M. (2013).

- Moustafa, A. H., et al. (2022).

-

OpenSourceMalaria. (2015). Synthesis of 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine (TZ 2-1). GitHub. Retrieved from [Link]

-

Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 867781.

- Al-Issa, S. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-11.

- Couto, I., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Journal of Organic Chemistry, 17, 2085-2093.

- Maguire, J., Paton, D., & Rose, F. L. (1969). s-Triazolopyrazines. Journal of the Chemical Society C: Organic, 1593-1597.

-

Zhang, B., et al. (2020). Design, synthesis and biological evaluation of novel[1][2][3]triazolo[4,3-a]pyrazine derivatives as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 192, 112185.

-

Gomma, S. M., & Abdelhamid, A. O. (2013). Synthesis of new pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1][2][3]triazines. Turkish Journal of Chemistry, 37(5), 844-852.

-

OpenSourceMalaria. (2015). Synthesis of 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine (TZ 2-1). GitHub. Retrieved from [Link]

-

Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 867781. Retrieved from [Link]

-

Maguire, J., Paton, D., & Rose, F. L. (1969). s-Triazolopyrazines. Journal of the Chemical Society C: Organic, 1593-1597. Retrieved from [Link]

-

Couto, I., et al. (2021). Reactivity of tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. Beilstein Journal of Organic Chemistry, 17, 2085-2093. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 3. prepchem.com [prepchem.com]

- 4. Synthesis of 5-chloro-[1,2,4]triazolo[4,3-a]pyrazine (TZ 2-1) · Issue #326 · OpenSourceMalaria/OSM_To_Do_List · GitHub [github.com]

- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. beilstein-archives.org [beilstein-archives.org]

Optimal Solvent Systems for Reactions Involving Hydrazine Hydrochloride Salts: From First Principles to Practical Application

An Application Note and Protocol Guide for Researchers

Abstract

Hydrazine hydrochloride is a versatile and widely used reagent in organic synthesis, serving as a key building block for pharmaceuticals, agrochemicals, and specialty materials.[1] However, its nature as a salt presents significant challenges for solubility and reactivity in common organic solvents. This guide provides a comprehensive overview of the principles governing solvent selection for reactions involving hydrazine hydrochloride. We move beyond simple solvent lists to explain the causal relationships between solvent properties, reaction mechanisms, and experimental outcomes. Detailed protocols for common synthetic applications, including hydrazone formation and pyrazole synthesis, are provided to bridge theory with field-proven practice.

The Core Challenge: Understanding the Physicochemical Properties of Hydrazine Hydrochloride

Hydrazine hydrochloride (N₂H₄·HCl) is the salt formed from the weak base hydrazine (N₂H₄) and hydrochloric acid. This fundamental property governs its behavior in solution and is the primary consideration for solvent selection.

-

Salt Nature and Solubility: As an ionic compound, hydrazine hydrochloride is highly soluble in water (370 g/L at 20°C) but generally exhibits limited solubility in non-polar and many polar aprotic organic solvents.[1][2] Its dissolution requires a solvent capable of solvating both the hydrazinium cation ([N₂H₅]⁺) and the chloride anion (Cl⁻).

-

Acidity and the Active Nucleophile: In solution, an equilibrium exists between the protonated hydrazinium ion and free hydrazine. The pKa of the hydrazinium ion ([N₂H₅]⁺) is approximately 8.1.[3][4] This means that in a neutral or acidic solution, the concentration of the free hydrazine, which is the active nucleophile in most reactions, is low.

Principles of Solvent Selection

The optimal solvent or solvent system must address two primary needs: (1) sufficiently dissolving the hydrazine salt to enable reaction and (2) facilitating the desired reaction pathway by stabilizing intermediates and transition states.

The Role of Solvent Polarity and Progenicity

Polar Protic Solvents (e.g., Water, Ethanol, Methanol) are often the first choice for reactions with hydrazine hydrochloride.

-

Causality: These solvents possess O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. They effectively solvate the hydrazinium cation and the chloride anion through strong hydrogen bonding interactions, facilitating dissolution. For many reactions, such as the formation of pyrazoles from hydrazones, alcoholic solvents like methanol and ethanol lead to cleaner reactions and provide the best yields.[5]

Polar Aprotic Solvents (e.g., DMSO, DMF) can be effective in specific cases, particularly when high temperatures are required.

-

Causality: Solvents like Dimethyl Sulfoxide (DMSO) have a high dielectric constant, which aids in separating ionic charges, but they lack the ability to donate hydrogen bonds to stabilize the chloride anion effectively. Their primary utility often lies in their high boiling points and their ability to promote specific reaction pathways. For instance, in certain palladium-catalyzed pyrazole syntheses, DMSO can afford the desired product in high yield, whereas water may lead to a mixture of products.[6]

The Impact of pH and Additives

The pH of the reaction medium directly influences the concentration of the free hydrazine nucleophile.

-

Acid-Catalyzed Reactions: For reactions like hydrazone formation, the presence of the hydrochloride salt provides an inherent acidic environment that can catalyze the initial attack on the carbonyl group.[7]

-

Reactions Requiring Free Hydrazine: For reactions where the free base is essential, such as in some cyclocondensations or Wolff-Kishner type reductions, a base must be added. The base first neutralizes the hydrochloride, liberating the free hydrazine. Care must be taken to use a base that does not interfere with the desired reaction.

Solubility Data Summary

Precise quantitative solubility data for hydrazine hydrochloride in a wide range of organic solvents is not extensively documented. The following table provides a qualitative and anecdotal guide for practical use.

| Solvent Class | Solvent | Dielectric Constant (20°C) | Qualitative Solubility | Key Considerations |

| Aqueous | Water | 80.1 | Highly Soluble (~370 g/L)[1][2] | Ideal for dissolution; may participate in or hinder certain reactions (e.g., hydrolysis). Necessary for some pyrazole formations.[5] |

| Polar Protic | Methanol | 33.0 | Slightly Soluble | Excellent for many cyclizations; promotes clean reactions.[5] |

| Ethanol | 24.5 | Slightly Soluble | A common choice for hydrazone and heterocycle synthesis.[8] Miscible with hydrazine hydrate.[9] | |

| Polar Aprotic | DMSO | 46.7 | Slightly Soluble | High boiling point is useful; can favor specific product outcomes in multi-pathway reactions.[6] |

| DMF | 36.7 | Slightly Soluble | High boiling point; use with caution due to potential for decomposition at high temperatures. | |

| Ethers | Diethyl Ether | 4.3 | Insoluble | Generally unsuitable for dissolving the salt. |